PSTQ Analog, 3{10,4}

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

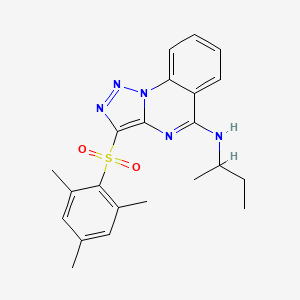

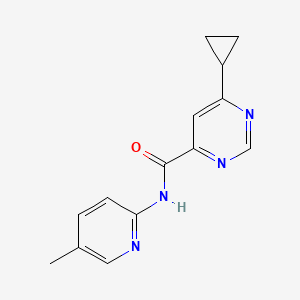

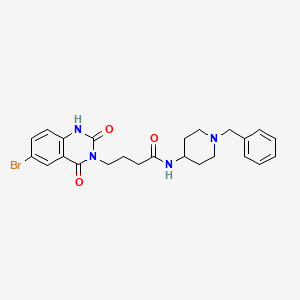

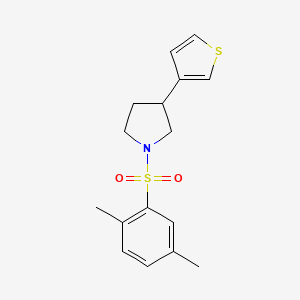

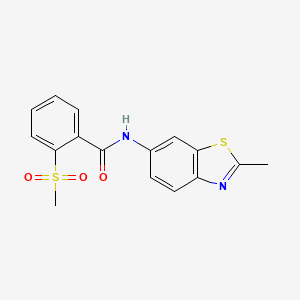

The PSTQ Analog, 3{10,4} is a molecule that contains a total of 49 bonds. It has 30 non-H bonds, 23 multiple bonds, 5 rotatable bonds, 2 double bonds, 21 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 secondary amine (aromatic), 1 sulfone, 1 Triazole, and 1 Pyrimidine .

Molecular Structure Analysis

The molecular structure of PSTQ Analog, 3{10,4} includes a variety of rings and bonds. It has 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring. It also contains 1 secondary amine (aromatic), 1 sulfone, 1 Triazole, and 1 Pyrimidine .

Physical And Chemical Properties Analysis

The physical and chemical properties of PSTQ Analog, 3{10,4} are not explicitly mentioned in the search results. However, physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .

Applications De Recherche Scientifique

Catalyst-Free Synthesis of Carbamates

Background:: The compound PSTQ Analog, 3{10,4}, has been investigated for its role in catalyst-free synthesis. Researchers have explored its utility in constructing N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates.

Key Findings::Photoswitchable Inhibitors of Microtubule Dynamics

Background:: PSTQ Analog, 3{10,4}, has garnered attention due to its unique photoswitchable properties.

Key Findings::- Cytotoxicity : When exposed to blue light, photostatins become 250 times more cytotoxic than when kept in the dark. This property makes them valuable tools for cell biology research and promising candidates for precision-targeted chemotherapeutics .

Radioligand Binding Assay

Background:: PSTQ Analog, 3{10,4}, has been evaluated in radioligand binding assays.

Key Findings::Semiquantitation of Paralytic Shellfish Toxins (PSTs)

Background:: PSTQ Analog, 3{10,4}, is related to paralytic shellfish toxins (PSTs).

Key Findings::Mécanisme D'action

The mechanism of action for PSTQ Analog, 3{10,4} is not explicitly mentioned in the search results. However, pyrimidines, which are part of the PSTQ Analog, 3{10,4} structure, have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

The specific safety and hazards related to PSTQ Analog, 3{10,4} are not mentioned in the search results. However, it’s important to note that all substances can pose potential hazards and should be handled with appropriate safety measures .

Orientations Futures

The future directions for PSTQ Analog, 3{10,4} are not explicitly mentioned in the search results. However, research in related fields often involves extending current methodologies, exploring new applications, and developing improved versions of existing compounds .

Propriétés

IUPAC Name |

N-butan-2-yl-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2S/c1-6-16(5)23-20-17-9-7-8-10-18(17)27-21(24-20)22(25-26-27)30(28,29)19-14(3)11-13(2)12-15(19)4/h7-12,16H,6H2,1-5H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZQCCWSPYRFTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=C(C=C(C=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(butan-2-yl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2729874.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenethylbenzenesulfonamide](/img/structure/B2729877.png)

![N-(3-ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2729878.png)

![[Methyl(thien-2-ylsulfonyl)amino]acetic acid](/img/structure/B2729884.png)

![7-hydroxy-5-oxo-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2729887.png)